molecular formula C20H23ClN2O4S B5142451 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B5142451
M. Wt: 422.9 g/mol
InChI Key: ZXNPEFHSKIIUFT-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide is an organic compound belonging to the class of benzanilides This compound is characterized by the presence of a benzamide group substituted with a 4-chlorophenyl and a methylsulfonylamino group, along with an oxolan-2-ylmethyl group

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-28(25,26)23(14-15-4-8-17(21)9-5-15)18-10-6-16(7-11-18)20(24)22-13-19-3-2-12-27-19/h4-11,19H,2-3,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNPEFHSKIIUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its use of a reusable catalyst, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as a tyrosine-protein kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) and playing a role in the regulation of angiogenesis, cell survival, and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific substitution pattern and its potential applications in various fields. Its ability to inhibit tyrosine-protein kinases and its role in regulating angiogenesis make it a valuable compound for scientific research and therapeutic development.

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